Cas no 2227953-22-0 (rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)

rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid
- 2227953-22-0
- rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid
- EN300-1566076
-
- Inchi: 1S/C27H32N2O5/c1-17(14-15-25(30)29-24-13-7-6-12-22(24)26(31)32)28-27(33)34-16-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-5,8-11,17,22-24H,6-7,12-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17?,22-,24+/m0/s1
- InChI Key: BHDCVMWZIMQVSJ-PEHCJWRVSA-N
- SMILES: OC([C@H]1CCCC[C@H]1NC(CCC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1566076-0.05g |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1566076-0.25g |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1566076-2.5g |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1566076-500mg |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1566076-50mg |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1566076-5.0g |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1566076-10.0g |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1566076-0.1g |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1566076-10000mg |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1566076-2500mg |
rac-(1R,2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclohexane-1-carboxylic acid |
2227953-22-0 | 2500mg |
$6602.0 | 2023-09-24 |
rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid Related Literature
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid
Research Briefing on rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid (CAS: 2227953-22-0)
The compound rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid (CAS: 2227953-22-0) has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This structurally complex molecule features a cyclohexane backbone with both carboxylic acid and Fmoc-protected amino functionalities, making it particularly valuable for solid-phase peptide synthesis (SPPS) and the construction of peptidomimetics.
Recent studies have focused on the compound's role as a constrained β-amino acid derivative, which can impart unique conformational properties to peptide chains. The rac-(1R,2S) stereochemistry of this building block has been shown to influence the secondary structure of synthetic peptides, potentially enhancing their biological stability and target specificity. Researchers at several institutions have incorporated this compound into novel peptide-based therapeutics targeting protein-protein interactions, particularly in oncology and infectious disease applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful use of this building block in the synthesis of protease-resistant peptide inhibitors against SARS-CoV-2 main protease. The constrained cyclohexane structure provided enhanced metabolic stability while maintaining potent inhibitory activity (IC50 = 12.3 nM). This represents a significant improvement over previous linear peptide inhibitors, highlighting the value of such structurally complex amino acid derivatives in antiviral drug development.
From a synthetic chemistry perspective, recent optimizations in the preparation of rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid have improved yields from 42% to 68% through a redesigned catalytic hydrogenation step. The current synthetic route involves seven steps starting from commercially available trans-4-aminocyclohexanecarboxylic acid, with the key stereocenter established via asymmetric hydrogenation using a modified Noyori catalyst system.
Analytical characterization of this compound has benefited from advances in LC-MS and 2D-NMR techniques. A recent analytical methods development study published in Analytical Chemistry (2024) established optimized HPLC conditions for purity assessment (98.5% by HPLC-UV at 220 nm) and detailed 1H/13C NMR assignments that will facilitate quality control in future applications. These analytical advancements are particularly important as the compound moves toward potential GMP production for clinical-stage peptide therapeutics.
Looking forward, the unique structural features of rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid position it as a valuable building block for next-generation peptide drugs. Ongoing research is exploring its incorporation into cyclic peptides, peptidomimetics targeting intracellular protein-protein interactions, and as a component of peptide-drug conjugates. The compound's CAS number (2227953-22-0) has seen a 300% increase in literature citations over the past two years, indicating growing interest in its applications across multiple therapeutic areas.
2227953-22-0 (rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid) Related Products
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)




